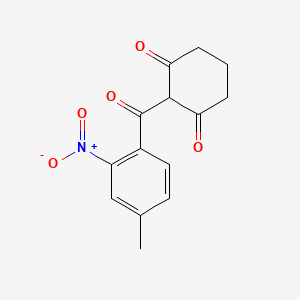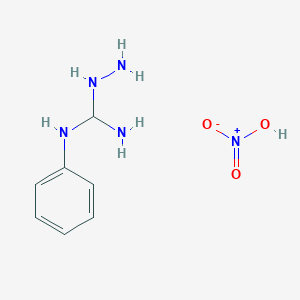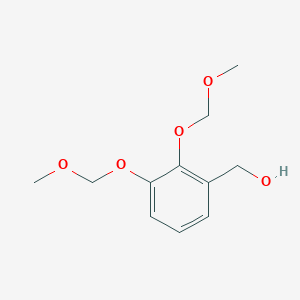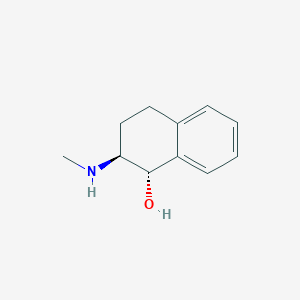
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthol to produce 1,2,3,4-tetrahydronaphthalen-1-ol, which is then subjected to methylamination under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Produces naphthoquinones.
Reduction: Yields fully saturated naphthalene derivatives.
Substitution: Results in various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the modulation of neurotransmitter pathways, which can influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1S,2S)-2-(Amino)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1S,2S)-2-(Ethylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
What sets (1S,2S)-2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol apart from its analogs is its specific stereochemistry, which significantly influences its reactivity and interaction with biological targets. This unique configuration makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
169106-12-1 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1S,2S)-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
HSCLCUPCAXXWTF-QWRGUYRKSA-N |
SMILES isomérico |
CN[C@H]1CCC2=CC=CC=C2[C@@H]1O |
SMILES canónico |
CNC1CCC2=CC=CC=C2C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
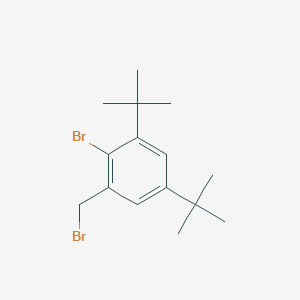
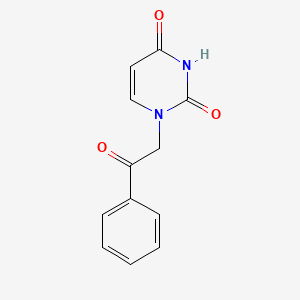
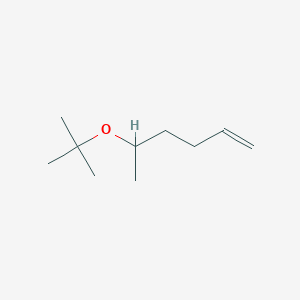
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
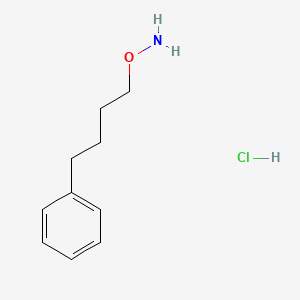
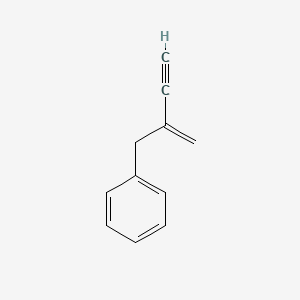
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
